N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1269151-71-4
VCID: VC2823593
InChI: InChI=1S/C8H18N2O2S.ClH/c1-3-13(11,12)10(2)8-4-6-9-7-5-8;/h8-9H,3-7H2,1-2H3;1H
SMILES: CCS(=O)(=O)N(C)C1CCNCC1.Cl
Molecular Formula: C8H19ClN2O2S
Molecular Weight: 242.77 g/mol

N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride

CAS No.: 1269151-71-4

Cat. No.: VC2823593

Molecular Formula: C8H19ClN2O2S

Molecular Weight: 242.77 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride - 1269151-71-4

Specification

CAS No. 1269151-71-4
Molecular Formula C8H19ClN2O2S
Molecular Weight 242.77 g/mol
IUPAC Name N-methyl-N-piperidin-4-ylethanesulfonamide;hydrochloride
Standard InChI InChI=1S/C8H18N2O2S.ClH/c1-3-13(11,12)10(2)8-4-6-9-7-5-8;/h8-9H,3-7H2,1-2H3;1H
Standard InChI Key RUVLCZJPPZNWOU-UHFFFAOYSA-N
SMILES CCS(=O)(=O)N(C)C1CCNCC1.Cl
Canonical SMILES CCS(=O)(=O)N(C)C1CCNCC1.Cl

Introduction

Chemical Identity and Structure

N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride belongs to the sulfonamide class of compounds. It features a piperidine ring with a sulfonamide group attached at the 4-position, methylation at the sulfonamide nitrogen, and exists as a hydrochloride salt. This structural arrangement confers unique chemical and biological properties that distinguish it from other sulfonamide derivatives.

The compound has the following molecular characteristics:

  • Molecular Formula: C8H19ClN2O2S

  • Molecular Weight: 242.77 g/mol

  • Chemical Structure: Features a piperidine ring, N-methyl group, and ethane-1-sulfonamide moiety

The chemical structure contains several key functional elements that contribute to its reactivity and biological interactions:

  • A six-membered piperidine heterocyclic ring with one nitrogen atom

  • A sulfonamide group (SO2NH) connected to the piperidine at the 4-position

  • Methylation on the sulfonamide nitrogen (N-methyl)

  • An ethane chain connecting to the sulfonyl group

  • Hydrochloride salt formation at the piperidine nitrogen

Physical and Chemical Properties

The physical and chemical properties of N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride are essential for understanding its behavior in various applications. Based on analysis of structurally similar compounds, the following properties can be established :

PropertyValue/Description
Physical FormWhite to pale yellow crystalline solid
SolubilitySoluble in water; partially soluble in polar organic solvents
StabilityStable under standard laboratory conditions
Recommended Storage2-8°C, protected from light and moisture
pH (aqueous solution)Acidic due to hydrochloride salt form
Melting PointApproximately 170-180°C (estimated from similar compounds)

The compound is hygroscopic and should be stored under inert gas (nitrogen or argon) at 2-8°C to prevent degradation . As a hydrochloride salt, it demonstrates improved stability and water solubility compared to its free base form, which is advantageous for biological and pharmaceutical applications .

Synthesis and Preparation Methods

The synthesis of N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride typically involves several key steps that are common to the preparation of structurally similar sulfonamide compounds . The general synthetic routes include:

Starting Materials and Reagents

The primary starting materials include:

  • Piperidine-4-carboxylic acid or suitable piperidine derivatives

  • Ethane sulfonyl chloride

  • Methylating agents (e.g., methyl iodide, formaldehyde under reductive conditions)

  • Base catalysts (e.g., triethylamine)

  • Appropriate solvents (dichloromethane, tetrahydrofuran)

General Synthetic Pathway

The synthesis typically follows these steps:

  • Preparation of the appropriately substituted piperidine core structure

  • Sulfonamide formation via reaction with ethane sulfonyl chloride

  • N-methylation of the sulfonamide nitrogen

  • Salt formation via treatment with hydrochloric acid

These steps may be performed in different sequences depending on the specific synthetic strategy employed .

Industrial Production Methods

For large-scale production, continuous flow reactors are often employed to enhance efficiency and yield. The manufacturing process typically incorporates:

  • Optimized batch reactions

  • Temperature-controlled environments (typically below 80°C to prevent discoloration)

  • Advanced purification techniques including recrystallization and chromatography

  • Careful control of catalyst loading (>0.02 wt% allows for reactions at lower temperatures)

The industrial synthesis aims to produce high-purity product with minimal impurities, which is critical for pharmaceutical applications.

Chemical Reactions and Reactivity

N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride can participate in various chemical reactions typical of sulfonamides and piperidine derivatives. The major reaction types include:

Oxidation Reactions

Oxidation can occur using reagents such as potassium permanganate in acidic medium, potentially leading to the formation of sulfone derivatives. The reaction conditions typically involve:

Oxidizing AgentConditionsMajor Products
Potassium permanganateAcidic medium, room temperature to 50°CSulfone derivatives
Hydrogen peroxideH2O2 in acetic acid, 30-60°CN-oxides, sulfoxides

Reduction Reactions

Reduction can be performed using agents like lithium aluminum hydride in anhydrous ether, potentially resulting in secondary amine formation:

Reducing AgentConditionsMajor Products
Lithium aluminum hydrideAnhydrous ether, 0°C to room temperatureSecondary amines
Sodium borohydrideMethanol or ethanol, 0-25°CPartially reduced intermediates

Substitution Reactions

The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group:

NucleophileConditionsProducts
Sodium azidePolar solvents, elevated temperaturesAzide derivatives
Sodium methoxidePolar solvents, room temperature to 60°CSubstituted sulfonamides

Salt Conversion

The hydrochloride salt can be converted to other salt forms or to the free base:

ReagentConditionsResult
Succinic acidEthanol, ambient temperatureSuccinate salt
Sodium hydroxideAqueous solution, controlled pHFree base form

These chemical transformations provide versatility for modifying the compound for various research and pharmaceutical applications .

Biological Activity and Pharmacological Properties

General Biological Activity

N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride and structurally similar compounds demonstrate diverse biological activities. The sulfonamide functional group is well-known for its biological significance in pharmaceutical applications:

Biological ActivityDescription
Enzyme InhibitionInteracts with specific enzymes by binding to active sites, preventing substrate binding and catalysis
Receptor ModulationCan function as an agonist or antagonist at certain receptors, influencing downstream signaling pathways
Antimicrobial PropertiesSulfonamide derivatives often exhibit antimicrobial activity through various mechanisms
Neurological ActivityPotential applications in treating neurological disorders through modulation of neurotransmitter systems

Structure-Activity Relationships

The specific structural features of this compound contribute to its biological activity:

  • The piperidine ring provides a scaffold for receptor binding

  • The sulfonamide group contributes to enzyme inhibition activities

  • The N-methyl substitution may enhance lipophilicity and membrane permeability

  • The hydrochloride salt formation improves water solubility and bioavailability

Research Applications

N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride has various applications in scientific research fields:

Medicinal Chemistry

The compound serves as:

  • A building block in the synthesis of complex pharmaceutical molecules

  • A model compound for studying structure-activity relationships

  • A precursor in the development of receptor-specific ligands

Pharmacological Research

Applications include:

  • Investigation of enzyme inhibition mechanisms

  • Studies of receptor binding and modulation

  • Development of potential therapeutic agents for neurological disorders

Synthetic Chemistry

The compound is utilized in:

  • Development of novel synthetic methodologies

  • Exploration of selective functionalization strategies

  • Investigation of stereoselective reactions

Materials Science

Potential applications extend to:

  • Development of functional materials with specific molecular recognition properties

  • Creation of sensors based on selective binding interactions

  • Formation of self-assembled structures with defined properties

Comparison with Structurally Similar Compounds

N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride shares structural similarities with several compounds that provide context for understanding its properties and applications :

CompoundStructural DifferencesUnique Properties
N-methyl-N-(piperidin-4-yl)propane-1-sulfonamide hydrochlorideContains a propane instead of ethane chainSimilar biological activity profile with potentially different lipophilicity
N-Methyl-1-(piperidin-4-yl)methanesulfonamideContains a methane instead of ethane groupMore polar character with potentially different receptor binding properties
N-methylpiperidine-4-sulfonamide hydrochlorideLacks the ethyl spacing groupDifferent spatial arrangement may affect binding specificity
N-(piperidin-4-yl)ethane-1-sulfonamide hydrochlorideLacks N-methylationDifferent hydrogen bonding capabilities affecting solubility and binding properties
Naratriptan hydrochlorideContains indole and additional functional groupsApproved for migraine treatment with selective 5-HT1 receptor agonist activity

These structural variations result in differences in physical properties, biological activities, and pharmaceutical applications that inform the potential uses of N-methyl-N-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride.

ClassificationDescription
GHS PictogramExclamation Mark (GHS07)
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation

Emergency Procedures

In case of:

  • Skin contact: Wash immediately with soap and plenty of water

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do

  • Inhalation: Move to fresh air and keep at rest in a position comfortable for breathing

  • Ingestion: Rinse mouth with water, seek immediate medical attention

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